molecular formula C18H30O3 B14381541 1-(2,2-Dibutoxypropyl)-4-methoxybenzene CAS No. 90176-84-4

1-(2,2-Dibutoxypropyl)-4-methoxybenzene

Katalognummer: B14381541
CAS-Nummer: 90176-84-4
Molekulargewicht: 294.4 g/mol
InChI-Schlüssel: VTYTYNQEXVZJHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,2-Dibutoxypropyl)-4-methoxybenzene is an organic compound characterized by its unique structure, which includes a methoxybenzene ring substituted with a dibutoxypropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2,2-Dibutoxypropyl)-4-methoxybenzene can be synthesized through a multi-step process. The initial step involves the preparation of 2,2-dibutoxypropane, which is achieved by reacting acetone with butanol in the presence of an acid catalyst. This intermediate is then reacted with 4-methoxybenzene under specific conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,2-Dibutoxypropyl)-4-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or alkanes.

    Substitution: Results in halogenated derivatives or other substituted compounds.

Wissenschaftliche Forschungsanwendungen

1-(2,2-Dibutoxypropyl)-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(2,2-Dibutoxypropyl)-4-methoxybenzene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

  • 1-(2,2-Dimethoxypropyl)-4-methoxybenzene
  • 1-(2,2-Diethoxypropyl)-4-methoxybenzene
  • 1-(2,2-Dipropoxypropyl)-4-methoxybenzene

Comparison: 1-(2,2-Dibutoxypropyl)-4-methoxybenzene is unique due to its specific dibutoxypropyl group, which imparts distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different reactivity, solubility, and stability, making it suitable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

90176-84-4

Molekularformel

C18H30O3

Molekulargewicht

294.4 g/mol

IUPAC-Name

1-(2,2-dibutoxypropyl)-4-methoxybenzene

InChI

InChI=1S/C18H30O3/c1-5-7-13-20-18(3,21-14-8-6-2)15-16-9-11-17(19-4)12-10-16/h9-12H,5-8,13-15H2,1-4H3

InChI-Schlüssel

VTYTYNQEXVZJHA-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(C)(CC1=CC=C(C=C1)OC)OCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.